molecular formula C23H21NO2S B2478217 N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)-9H-xanthene-9-carboxamide CAS No. 1396707-25-7

N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)-9H-xanthene-9-carboxamide

Cat. No. B2478217
CAS RN: 1396707-25-7
M. Wt: 375.49
InChI Key: JVIIMMXUSSCQGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)-9H-xanthene-9-carboxamide, commonly known as CPX, is a small molecule inhibitor that has gained significant attention in recent years due to its potential applications in scientific research. CPX is a xanthene derivative that has been shown to inhibit the activity of several enzymes, including cyclic nucleotide phosphodiesterases (PDEs) and cyclic nucleotide-gated (CNG) channels.

Scientific Research Applications

Antimicrobial and Antioxidant Activities

Compounds related to N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)-9H-xanthene-9-carboxamide, such as ethyl 2-(4-methoxyphenyl)-3-(thiophene-2-carbonyl)cyclopropanecarboxylates, have been synthesized and shown to exhibit significant antimicrobial and antioxidant activities. These compounds demonstrated excellent antibacterial and antifungal properties, as well as profound antioxidant potential, indicating their usefulness in developing pharmaceuticals with antimicrobial and antioxidant capacities (Raghavendra et al., 2016).

Enzyme Inhibition for Disease Treatment

Another set of studies focused on bromophenol derivatives with a cyclopropyl moiety, which were found to be effective inhibitors of carbonic anhydrase I and II isoforms and acetylcholinesterase enzymes. These enzymes are targets for the treatment of diseases such as Alzheimer's, Parkinson's, and certain cancers, suggesting that derivatives of this compound could be potent agents in the treatment of these conditions (Boztaş et al., 2019).

Antibacterial and Antifungal Properties

Cycloalkylthiophene-Schiff bases and their metal complexes have been synthesized and shown to possess antibacterial and antifungal activities against a variety of pathogenic strains. This suggests that compounds structurally related to this compound could serve as effective agents in combating microbial infections (Altundas et al., 2010).

Inhibition of Serotonin, Norepinephrine, and Dopamine Transporters

Research on trisubstituted cyclopropanes bearing thiophenyl groups has revealed their potential as dual inhibitors of serotonin and norepinephrine transporters, comparable to established drugs like duloxetine. This highlights their potential application in the development of new treatments for depressive disorders (White et al., 2009).

Electrochemical and Electrochromic Properties

Studies on donor–acceptor type monomers, including those with thiophene units, have shown that they exhibit good electrochemical activity and varying electrochromic properties based on the acceptor groups' polarity. This research suggests applications in developing electrochromic devices and materials with tailored optical properties (Hu et al., 2013).

properties

IUPAC Name

N-cyclopropyl-N-(2-thiophen-2-ylethyl)-9H-xanthene-9-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21NO2S/c25-23(24(16-11-12-16)14-13-17-6-5-15-27-17)22-18-7-1-3-9-20(18)26-21-10-4-2-8-19(21)22/h1-10,15-16,22H,11-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVIIMMXUSSCQGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N(CCC2=CC=CS2)C(=O)C3C4=CC=CC=C4OC5=CC=CC=C35
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.